AMOZ

概要

説明

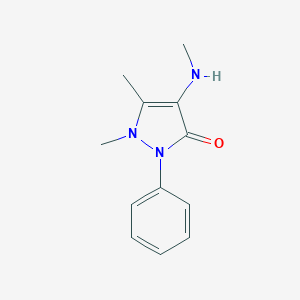

XL518は、コビメチニブとしても知られており、ミトゲン活性化プロテインキナーゼキナーゼ1(MEK1)の強力で選択的な経口バイオアベイラブル阻害剤です。この化合物は、ヒト腫瘍で頻繁に活性化されるRAS/RAF/MEK/ERKシグナル伝達経路で重要な役割を果たします。 XL518は、前臨床モデルにおける腫瘍増殖の阻害と腫瘍退縮の誘導において著しい可能性を示しています .

科学的研究の応用

XL518 has a wide range of scientific research applications, particularly in the field of oncology. It is used to inhibit the activity of MEK1, a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently activated in human tumors and is required for the transmission of growth-promoting signals from numerous receptor tyrosine kinases. XL518 has shown potent antiproliferative effects in multiple human tumor cell lines harboring K-Ras or B-Raf mutations. It has been used in preclinical studies to demonstrate its efficacy in inhibiting tumor growth and inducing tumor regression in xenograft models .

生化学分析

Biochemical Properties

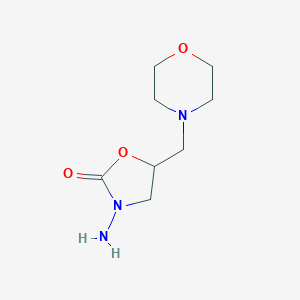

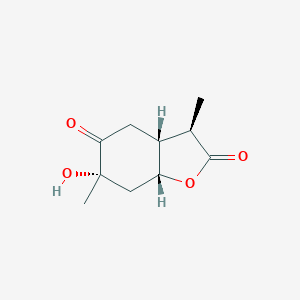

It is known that the compound is a tissue-bound metabolite of Furaltadone . It is characterized by its unique molecular structure, which is critical for its activity. The presence of different substituents on the oxazolidinone ring, such as the amino and morpholinylmethyl groups, can significantly influence the compound’s physical and chemical properties, as well as its biological activity.

Cellular Effects

It is known that the parent compound, Furaltadone, has antimicrobial properties . Therefore, it is plausible that 3-amino-5-(morpholinomethyl)oxazolidin-2-one may also interact with cellular processes in a similar manner.

Molecular Mechanism

It is known that Furaltadone, the parent compound, exerts its effects through the inhibition of protein synthesis in bacteria. Therefore, it is plausible that 3-amino-5-(morpholinomethyl)oxazolidin-2-one may also exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound is a tissue-bound metabolite of Furaltadone , suggesting that it may persist in tissues for some time after administration of the parent compound.

Dosage Effects in Animal Models

It is known that Furaltadone, the parent compound, has been widely used as an additive in livestock and aquaculture feed , suggesting that the metabolite may also be present in these animals at varying concentrations depending on the dosage of the parent compound.

Metabolic Pathways

It is known that the compound is a metabolite of Furaltadone , suggesting that it may be involved in the metabolism of this parent compound.

Transport and Distribution

It is known that the compound is a tissue-bound metabolite of Furaltadone , suggesting that it may be distributed within tissues in a manner similar to the parent compound.

Subcellular Localization

Given that it is a metabolite of Furaltadone , it is plausible that it may be localized within cells in a manner similar to the parent compound.

準備方法

XL518の調製には、いくつかの合成ステップが含まれます。(2S)-2-ピペリジンカルボン酸を原料として使用します。この化合物は、ニトロ化、加水分解、エステル化、およびBoc保護を受け、中間体[2-オキソ-2-((2S)-1-tert-ブトキシカルボニルピペリジン-2-イル)]酢酸を生成します。次に、この中間体は、付加反応、還元反応、環化反応を受けて、別の中間体である(2S)-1-tert-ブトキシカルボニル-2-(3-ヒドロキシアゼチジン-3-イル)ピペリジンを生成します。 最後に、側鎖との縮合反応により、コビメチニブが生成されます .

化学反応の分析

XL518は、以下を含むさまざまな化学反応を受けます。

酸化と還元: これらの反応は、中間体の合成において重要です。

置換: これらの反応で使用される一般的な試薬と条件には、ニトロ化、加水分解、エステル化、およびBoc保護が含まれます。

科学研究への応用

XL518は、特に腫瘍学の分野で、幅広い科学研究への応用を持っています。それは、RAS/RAF/MEK/ERKシグナル伝達経路の重要な構成要素であるMEK1の活性を阻害するために使用されます。この経路は、ヒト腫瘍で頻繁に活性化されており、多数の受容体型チロシンキナーゼからの増殖促進シグナルの伝達に必要です。XL518は、K-RasまたはB-Raf変異を保有する複数の人間腫瘍細胞株において、強力な抗増殖効果を示しています。 それは、異種移植モデルにおける腫瘍増殖の阻害と腫瘍退縮の誘導におけるその有効性を示すために、前臨床研究で使用されてきました .

作用機序

XL518は、ミトゲン活性化プロテインキナーゼキナーゼ1(MEK1)およびMEK2の可逆的阻害剤です。MEKタンパク質は、細胞増殖を促進する細胞外シグナル調節キナーゼ(ERK)経路の上流調節因子です。MEK1およびMEK2を阻害することにより、XL518はERK1/2のリン酸化を減らし、それによって腫瘍細胞の増殖を阻害します。 この阻害は、MEKがすでにリン酸化されている場合でも維持されます .

類似化合物との比較

XL518は、トラメチニブやセルメチニブなどの他のMEK阻害剤に似ています。それは、MEK1とMEK2の強力で選択的な阻害、およびMEKがすでにリン酸化されている場合でもその阻害効果を維持する能力など、独自の特性を示しています。 これは、XL518を、変異活性化されたB-RafまたはK-Rasを有する腫瘍の治療において貴重な化合物にします .

類似化合物

トラメチニブ: メラノーマの治療に使用される別のMEK阻害剤。

セルメチニブ: 神経線維腫症1型の治療に使用されるMEK阻害剤。

PD 0325901: 腫瘍学における同様の用途を持つMEK阻害剤

特性

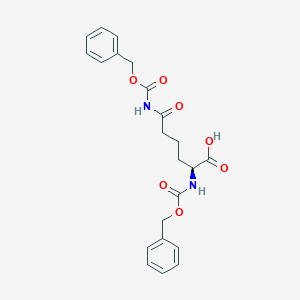

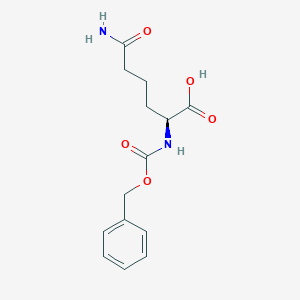

IUPAC Name |

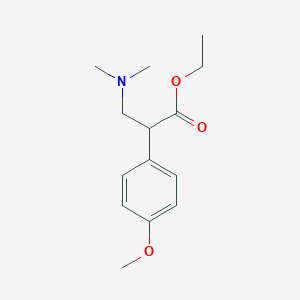

3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHAMVOINIHMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962873 | |

| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43056-63-9 | |

| Record name | AMOZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43056-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(4-morpholinomethyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043056639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-(4-morpholinomethyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)